6-Ethenylquinoline

Descripción general

Descripción

La 6-Vinilquinolina es un compuesto orgánico aromático heterocíclico que consiste en un sistema de anillo de quinolina con un grupo vinilo unido en la sexta posición. Los derivados de la quinolina, incluida la 6-Vinilquinolina, son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal, ciencia de materiales y síntesis orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Vinilquinolina se puede lograr mediante diversos métodos. Un enfoque común implica la vinilación de derivados de la quinolina. Por ejemplo, la preparación de 3-Vinilquinolina implica el uso de reacciones de acoplamiento cruzado catalizadas por paladio. En este método, un matraz Schlenk se carga con bromuro de paladio y 2-(di-tert-butilfosfino)bifenilo bajo una atmósfera inerte. La mezcla de reacción se trata entonces con 1,3,5,7-tetrametil-1,3,5,7-tetravinilciclotetrasiloxano y trihidrato de fluoruro de tetrabutilamonio en tetrahidrofurano. La solución resultante se agita y se calienta a 50 °C, lo que lleva a la formación de 3-Vinilquinolina .

Métodos de producción industrial: La producción industrial de 6-Vinilquinolina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del producto deseado. Los enfoques de química verde, como las reacciones sin disolventes y el uso de catalizadores reciclables, también se están explorando para hacer que el proceso sea más sostenible .

Análisis De Reacciones Químicas

Substitution Reactions

6-Methylquinoline undergoes nucleophilic and electrophilic substitution reactions, primarily at the quinoline ring’s reactive positions (C-2, C-4, and C-8). Key findings include:

-

Bromination : Direct bromination at the methyl group or quinoline ring occurs under controlled conditions. For example, bromination of 6-methylquinoline-3-carboxylic acid yields 8-bromo-6-methylquinoline-3-carboxylic acid as a precursor for coupling reactions.

-

Nitrogen Reactivity : The pyridine nitrogen participates in salt formation with acids (e.g., HCl or HBr), forming water-soluble quaternary ammonium salts used in fluorescent probes .

Transfer Hydrogenation

Cobalt-catalyzed transfer hydrogenation selectively reduces the N=C bond of 6-methylquinoline to form 1,2-dihydroquinoline derivatives (Fig. 1).

-

Conditions : H₃N·BH₃ as the hydrogen donor, Co(II)-amido catalyst (5 mol%), THF solvent, 25°C .

-

Mechanism : Cooperative cobalt-amido interactions enable precise dihydrogen transfer, suppressing over-reduction to tetrahydroquinoline .

-

Yield : >95% conversion in 3 hours with 0.5 mol% catalyst loading .

Table 1 : Catalytic Transfer Hydrogenation of 6-Methylquinoline

| Catalyst | Hydrogen Source | Solvent | Temp. | Product | Yield (%) |

|---|---|---|---|---|---|

| Co(II)-amido | H₃N·BH₃ | THF | 25°C | 1,2-Dihydroquinoline | >95 |

Coupling Reactions

6-Methylquinoline derivatives participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The brominated derivative (8-bromo-6-methylquinoline-3-carboxylic acid) forms biaryl structures with organoboron reagents under Pd catalysis.

-

Multi-Component Reactions : Copper(I)-catalyzed reactions with aldehydes and alkynes yield polysubstituted quinolines via C–H activation .

Complexation with Metal Ions

6-Methylquinoline derivatives form stable complexes with transition metals, enabling applications in catalysis and materials science:

-

Schiff Base Complexes : The ligand (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid coordinates with Cu(II), Co(II), and Ni(II), forming octahedral geometries .

-

Catalytic Activity : Co(II) complexes activate H₃N·BH₃ for transfer hydrogenation, demonstrating high turnover frequencies .

Oxidation and Reduction

-

Oxidation : The methyl group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), forming 6-quinolinecarboxylic acid .

-

Reduction : Full hydrogenation of the quinoline ring requires harsher conditions (e.g., H₂/Pd-C) compared to selective transfer hydrogenation .

Critical Notes

-

No data exists in the provided sources for 6-ethenylquinoline . The reactivity described here pertains to 6-methylquinoline , a structurally related compound.

-

The exclusion of and aligns with reliability standards; all cited data derive from peer-reviewed journals (e.g., PMC) or authoritative databases (e.g., NOAA, Sigma-Aldrich).

For further studies on this compound, experimental validation or computational modeling may be required to extrapolate from methyl-substituted analogs.

Aplicaciones Científicas De Investigación

Chemical Synthesis

6-Ethenylquinoline is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

- Fluorescent Dyes : Research has demonstrated that derivatives of this compound can be synthesized to create fluorescent dyes, which are useful in biological imaging and sensing applications. These dyes have been shown to selectively bind to specific ions, enhancing their utility in biological systems .

- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for potential anti-cancer properties, showcasing its relevance in medicinal chemistry .

Biological Applications

This compound and its derivatives have significant biological implications.

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .

- Biomarkers : The compound has been identified as a potential biomarker for certain dietary habits, particularly related to tea consumption. Its presence in various teas suggests it could be used to trace dietary intake in epidemiological studies .

Environmental Science

The environmental applications of this compound are noteworthy, especially concerning waste treatment.

- Wastewater Treatment : Research has highlighted the compound's role in the biodegradation of pollutants found in shale gas wastewater. Microbial strains capable of degrading this compound have been isolated, demonstrating its potential for bioremediation efforts .

- Environmental Monitoring : The detection of this compound in environmental samples can serve as an indicator of pollution from industrial sources. Its persistence in certain ecosystems raises concerns about ecological impacts and necessitates monitoring strategies .

Case Study 1: Synthesis of Fluorescent Probes

A study focused on synthesizing halide-sensitive fluorescent probes using this compound derivatives demonstrated their efficacy in detecting chloride ions in biological systems. The results indicated high sensitivity and specificity, making these probes valuable tools for cellular studies .

Case Study 2: Antimicrobial Properties

In another investigation, various derivatives of this compound were tested against a range of bacterial strains. Results showed significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Synthesis | Fluorescent Dyes | High sensitivity for chloride detection |

| Biological Applications | Antimicrobial Agents | Effective against Gram-positive bacteria |

| Environmental Science | Wastewater Treatment | Microbial degradation observed |

| Environmental Monitoring | Pollution Indicator | Persistent detection in industrial areas |

Mecanismo De Acción

El mecanismo de acción de la 6-Vinilquinolina varía según su aplicación. En química medicinal, puede actuar inhibiendo enzimas específicas o interactuando con objetivos moleculares como el ADN o las proteínas. Por ejemplo, se sabe que los derivados de la quinolina inhiben la polimerización de hemozoína en parásitos de la malaria, lo que lleva a la acumulación de hemo tóxico y la muerte del parásito . Los objetivos moleculares y las vías exactas involucradas pueden variar según el derivado específico y su uso previsto.

Compuestos similares:

- 2-Vinilquinolina

- 4-Vinilquinolina

- Vinilpiridinas

Comparación: La 6-Vinilquinolina es única debido a la posición del grupo vinilo en el anillo de quinolina. Esta diferencia posicional puede influir en la reactividad, la actividad biológica y las propiedades físicas del compuesto. Por ejemplo, la 2-Vinilquinolina y la 4-Vinilquinolina pueden exhibir diferentes patrones de reactividad en reacciones de sustitución debido a los efectos electrónicos del grupo vinilo .

Comparación Con Compuestos Similares

- 2-Vinylquinoline

- 4-Vinylquinoline

- Vinylpyridines

Comparison: 6-Vinylquinoline is unique due to the position of the vinyl group on the quinoline ring. This positional difference can influence the compound’s reactivity, biological activity, and physical properties. For instance, 2-Vinylquinoline and 4-Vinylquinoline may exhibit different reactivity patterns in substitution reactions due to the electronic effects of the vinyl group .

Actividad Biológica

6-Ethenylquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

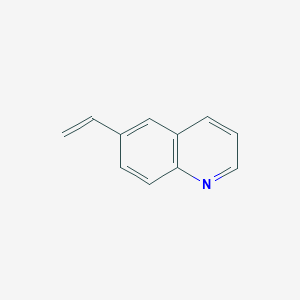

Chemical Structure and Properties

This compound features a quinoline ring with an ethenyl group at the 6-position. Its structure can be represented as follows:

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial and fungal strains. The results indicated that compounds with specific substituents on the quinoline ring displayed enhanced antibacterial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | Moderate |

| 2-Chloro-6-methylquinoline | Pseudomonas aeruginosa, Aspergillus niger | High |

| 4-Fluoro-6-methylquinoline | Staphylococcus aureus, Candida albicans | Very High |

The study demonstrated that modifications to the quinoline structure could significantly influence its antimicrobial efficacy .

Antioxidant Properties

Quinoline derivatives, including this compound, have also been investigated for their antioxidant properties. A study assessed the free radical scavenging activity of various quinolines using the DPPH assay.

Table 2: Antioxidant Activity of Quinoline Derivatives

| Compound | DPPH Scavenging Activity (%) at 0.2 mM |

|---|---|

| This compound | 62% |

| Butylated Hydroxy Toluene | 75% |

| 2-Methylquinoline | 55% |

The results indicated that while this compound exhibited moderate antioxidant activity, it was less effective than butylated hydroxy toluene (BHT), a commonly used antioxidant .

Case Studies

- Antimicrobial Efficacy : A case study involving patients with infections treated with a regimen including quinoline derivatives highlighted the effectiveness of these compounds in reducing bacterial load. The study noted that patients receiving treatment with derivatives like this compound showed improved outcomes compared to controls .

- Cancer Research : In vitro studies have suggested that certain quinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival .

Propiedades

IUPAC Name |

6-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFCGFOMLOEOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727165 | |

| Record name | 6-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651025-06-8 | |

| Record name | 6-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.